molecular formula C7H13NO3S B2942866 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide CAS No. 2225142-22-1

2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide

Cat. No. B2942866
CAS RN: 2225142-22-1
M. Wt: 191.25
InChI Key: MUSNWRJSXPCNNA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide is a chemical compound with the CAS Number: 2225142-22-1 . It has a molecular weight of 191.25 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The InChI code for 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide is 1S/C7H13NO3S/c1-8(2)12(10,11)5-7(9)6-3-4-6/h6H,3-5H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Intramolecular Cyclization and Oxetane Formation

Research demonstrates the importance of compounds like 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide in intramolecular cyclization processes. For instance, studies on intramolecular cyclization of 3,4-epoxy alcohols highlight the formation of oxetanes as main products under certain conditions, illustrating the reactivity of cyclopropyl and sulfonamide groups in cyclic transformations (Murai, Ono, & Masamune, 1977).

Gold-Catalyzed Cycloisomerization

Compounds with structures similar to 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide are utilized in gold-catalyzed cycloisomerization reactions. These reactions lead to the formation of complex bicyclic structures, showcasing the potential of sulfonamides and cyclopropyl groups in promoting novel organic transformations (Miege, Meyer, & Cossy, 2010).

Stereoselective Cyclopropanation

The stereoselective cyclopropanation of certain substrates using sulfur ylides has been explored, underscoring the importance of sulfonamide functionalities in achieving high selectivity and yield in cyclopropane synthesis. This research provides insights into the manipulation of cyclopropyl and sulfonamide groups for the synthesis of stereochemically complex molecules (Mikołajczyk et al., 2005).

Palladium(0) Catalyzed Nucleophilic Substitutions

The reactivity of cyclopropyl sulfonates and esters in palladium(0) catalyzed nucleophilic substitutions has been investigated, revealing the potential of these compounds in the synthesis of various organics. This research highlights the synthetic versatility of cyclopropyl and sulfonamide groups in palladium-catalyzed reactions (Stolle et al., 1992).

Application in Enantioselective Organocatalysis

The use of novel sulfonamides in enantioselective organocatalysis for cyclopropanation reactions demonstrates the utility of cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide and related compounds in asymmetric synthesis, offering pathways to cyclopropane products with high enantiomeric excesses (Hartikka, Ślósarczyk, & Arvidsson, 2007).

properties

IUPAC Name

2-cyclopropyl-N,N-dimethyl-2-oxoethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-8(2)12(10,11)5-7(9)6-3-4-6/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSNWRJSXPCNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide

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